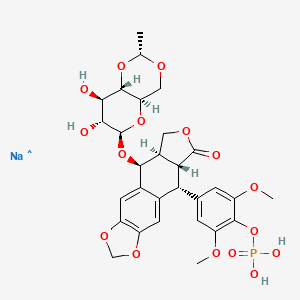
Etoposide phosphate disodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Etoposide phosphate disodium is a water-soluble prodrug of etoposide, a semisynthetic derivative of podophyllotoxin. It is widely used as a chemotherapeutic agent for treating various types of cancer, including testicular cancer, small cell lung cancer, lymphoma, leukemia, and glioblastoma multiforme . This compound is preferred in clinical settings due to its improved solubility and ease of administration compared to etoposide .
准备方法
Synthetic Routes and Reaction Conditions: Etoposide phosphate disodium is synthesized by coupling dibenzyl 4’-demethyl-4-epipodophyllotoxin-4’-phosphate with 2,3-di-O-benzyl-4,6-O-ethylidene-α,β-D-glucopyranose in a solvent . The reaction conditions typically involve the use of organic solvents and protective groups to ensure the stability of intermediates and the final product.
Industrial Production Methods: In industrial settings, this compound is produced through a series of chemical reactions that ensure high yield and purity. The process involves the use of high-performance liquid chromatography (HPLC) to monitor the stability and purity of the compound . The final product is formulated as an intravenous infusion solution, which is stable for at least 7 days at 32°C and 31 days at 4°C and 23°C .
化学反应分析
Types of Reactions: Etoposide phosphate disodium undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known to form complexes with topoisomerase II and DNA, leading to DNA strand breaks and inhibition of DNA synthesis .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents, protective groups, and catalysts. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of this compound include DNA-topoisomerase II complexes and fragmented DNA strands. These products are crucial for the compound’s antitumor activity .
科学研究应用
Etoposide phosphate disodium has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying DNA-topoisomerase interactions and the mechanisms of DNA damage . In biology, it is used to investigate the cellular responses to DNA damage and the pathways involved in apoptosis . In medicine, this compound is a key component of various chemotherapeutic regimens for treating cancer . In industry, it is used in the development of new anticancer drugs and formulations .
作用机制
Etoposide phosphate disodium exerts its effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division . The compound forms a complex with topoisomerase II and DNA, leading to the stabilization of DNA strand breaks and inhibition of DNA re-ligation . This results in the accumulation of DNA damage, which triggers apoptosis in cancer cells .
相似化合物的比较
Etoposide phosphate disodium is chemically similar to teniposide, another podophyllotoxin derivative used as an anticancer agent . Both compounds inhibit topoisomerase II and induce DNA damage, but this compound is preferred due to its improved solubility and ease of administration . Other similar compounds include podophyllotoxin and its derivatives, which also exhibit antitumor activity by targeting topoisomerase II .
List of Similar Compounds:- Teniposide
- Podophyllotoxin
- Podophyllotoxin derivatives
This compound stands out due to its enhanced solubility and clinical efficacy, making it a valuable tool in cancer therapy .
属性
分子式 |
C29H33NaO16P |
|---|---|
分子量 |
691.5 g/mol |
InChI |
InChI=1S/C29H33O16P.Na/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35;/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35);/t11-,15+,20-,21-,22+,23-,24-,25-,27-,29+;/m1./s1 |
InChI 键 |
DHNSYXRVPMCTTP-CFIJAROYSA-N |
手性 SMILES |
C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O.[Na] |
规范 SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3-Chloro-2-fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14764415.png)

![1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B14764434.png)
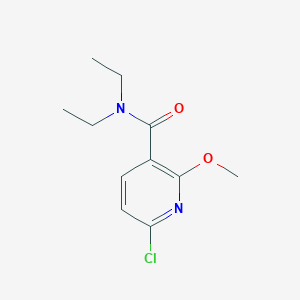

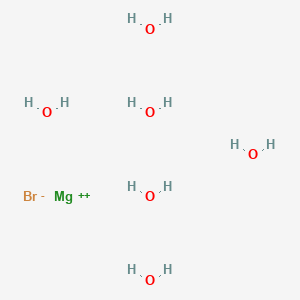


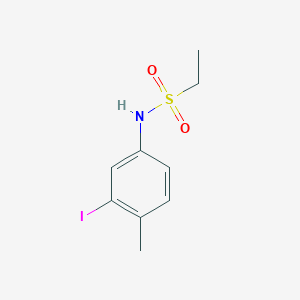
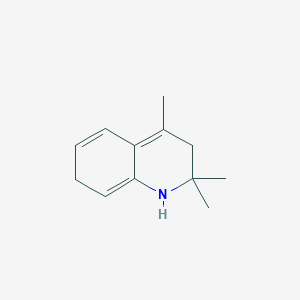



![2-Amino-1-benzyl-9-((6aR,8R,9R,9aR)-2,2,4,4-tetraisopropyl-9-methoxytetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-1,9-dihydro-6H-purin-6-one](/img/structure/B14764496.png)
